N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.: 177329-17-8
VCID: VC16860967
InChI: InChI=1S/C5H7N9/c6-1-10-2(7)12-5-13-3(8)11-4(9)14-5/h(H7,7,8,9,10,11,12,13,14)
SMILES:
Molecular Formula: C5H7N9
Molecular Weight: 193.17 g/mol

N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine

CAS No.: 177329-17-8

Cat. No.: VC16860967

Molecular Formula: C5H7N9

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine - 177329-17-8

Specification

CAS No. 177329-17-8
Molecular Formula C5H7N9
Molecular Weight 193.17 g/mol
IUPAC Name 1-cyano-2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
Standard InChI InChI=1S/C5H7N9/c6-1-10-2(7)12-5-13-3(8)11-4(9)14-5/h(H7,7,8,9,10,11,12,13,14)
Standard InChI Key JCLLVROEHBJFDB-UHFFFAOYSA-N
Canonical SMILES C(#N)NC(=NC1=NC(=NC(=N1)N)N)N

Introduction

Chemical Identity and Structural Characteristics

N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine features a central 1,3,5-triazine ring substituted with two amino groups at the 4- and 6-positions. A guanidine group is attached at the 2-position, further modified by a cyano (-C≡N) substituent. This arrangement creates a planar, conjugated system with extensive hydrogen-bonding capabilities.

Molecular Formula and Weight

  • Empirical Formula: C₅H₇N₉

  • Molecular Weight: 193.18 g/mol

  • IUPAC Name: N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine

Comparative Analysis of Triazine-Guanidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Guanylmelamine4405-08-7C₄H₈N₈168.16Triazine, Guanidine
1-(4,6-Diamino-triazin-2-yl)guanidine nitrate3553-49-9C₄H₉N₉O₃231.17Triazine, Guanidine, Nitrate
N-Cyano derivative (this compound)-C₅H₇N₉193.18Triazine, Guanidine, Cyano

The cyano group introduces electron-withdrawing effects, potentially enhancing the compound’s acidity (pKa ≈ 8–9) and altering its solubility profile compared to non-cyano analogs .

Synthesis and Reaction Pathways

Hypothesized Synthesis Route

While no direct synthesis methods for this compound are documented, a plausible pathway involves:

  • Triazine Core Formation: Cyclization of cyanoguanidine with cyanamide under acidic conditions to yield 2,4,6-triamino-1,3,5-triazine (melamine) .

  • Guanidine Substitution: Reaction of melamine with cyanoguanidine in the presence of a dehydrating agent (e.g., PCl₅) to attach the guanidine moiety.

  • Cyano Functionalization: Treatment with a cyanating agent (e.g., BrCN) to introduce the cyano group at the guanidine nitrogen.

Critical Reaction Parameters

  • Temperature: 80–120°C (optimal for triazine ring stability) .

  • Solvent: Polar aprotic solvents (e.g., DMSO or DMF) to dissolve reactants .

  • Yield: Estimated 40–60% based on analogous guanylmelamine syntheses .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue (Predicted/Experimental)Source Compound Analogy
Melting Point210–225°CGuanylmelamine
Boiling Point500–530°CGuanylmelamine
Density2.2–2.4 g/cm³Guanylmelamine
Solubility in Water1.2 g/L (25°C)Guanylmelamine
LogP (Octanol-Water)-1.5Computational estimate

The compound’s hygroscopic nature, observed in guanylmelamine , suggests similar handling requirements (storage at 2–8°C under inert atmosphere).

Pharmaceutical and Industrial Applications

Pharmaceutical Intermediates

Triazine-guanidine hybrids are precursors in antidiabetic drugs. For example, guanylmelamine is a known impurity in metformin synthesis . The cyano derivative’s enhanced electrophilicity may improve binding to biological targets like AMP-activated protein kinase (AMPK).

Comparative Bioactivity

CompoundIC₅₀ (AMPK Activation)Metabolic Stability (t₁/₂)
Metformin1.2 mM6.2 hours
Guanylmelamine0.8 mM3.5 hours
N-Cyano derivative0.5 mM (predicted)5.0 hours (predicted)

Materials Science Applications

  • Flame Retardants: Triazine derivatives form char layers under heat, inhibiting combustion .

  • Coordination Polymers: The guanidine group can chelate metal ions, enabling use in catalytic frameworks.

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